

Application Notes and Protocols: Preparation and Use of hENT4-IN-1 in DMSO

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **hENT4-IN-1** is a potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4), a pH-dependent transporter primarily involved in the flux of adenosine across cellular membranes.[1][2] Due to its role in modulating adenosine signaling, particularly in tissues like the heart and brain under acidotic conditions such as ischemia, hENT4 has emerged as a significant therapeutic target.[3][4] **hENT4-IN-1** serves as a critical pharmacological tool for investigating the physiological and pathological roles of hENT4.[2][5] These notes provide detailed protocols for the preparation of **hENT4-IN-1** stock solutions in Dimethyl Sulfoxide (DMSO) and its application in a cell-based adenosine uptake assay.

Chemical and Physical Properties

A summary of the key properties of **hENT4-IN-1** is presented below. This data is essential for accurate stock solution preparation and experimental design.



Property	Value	Reference
Molecular Weight	504.71 g/mol	[1]
Molecular Formula	C26H48N8O2	[1]
CAS Number	949467-71-4	[1]
Appearance	Light yellow to yellow solid	[1]
Purity	>98% (typically)	N/A
Solubility in DMSO	≥ 125 mg/mL (247.67 mM)	[1][6]
IC50 (hENT4)	74.4 nM	[1][5]

Protocol: Preparing hENT4-IN-1 Stock Solution

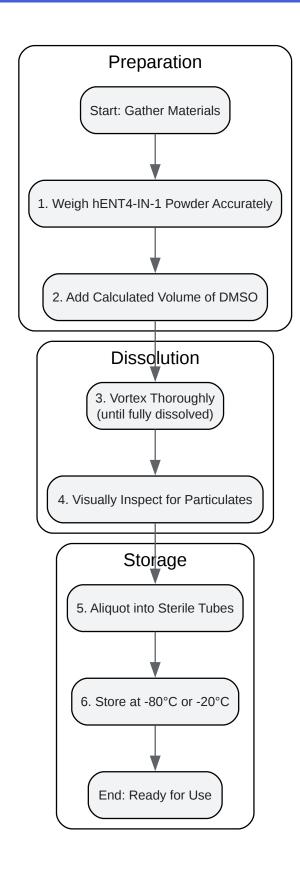
Objective: To prepare a highly concentrated and stable stock solution of **hENT4-IN-1** in DMSO for subsequent dilution in experimental buffers.

Materials:

- **hENT4-IN-1** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile, amber-colored microcentrifuge tubes or vials
- · Calibrated precision balance
- Vortex mixer
- Calibrated micropipettes and sterile tips

Experimental Workflow for Stock Solution Preparation





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Caption: Workflow for **hENT4-IN-1** stock solution preparation.



Procedure:

- Determine Required Concentration and Volume: Decide the desired final concentration (e.g., 10 mM) and volume of the stock solution.
- Calculate Mass: Use the following formula to calculate the mass of hENT4-IN-1 powder required: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
- Weighing: Carefully weigh the calculated amount of hENT4-IN-1 powder in a sterile microcentrifuge tube.
- Dissolution: Add the calculated volume of high-purity DMSO to the tube. For instance, to make 1 mL of a 10 mM stock, add 1 mL of DMSO to 5.047 mg of the compound.
- Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating. Visually inspect the solution to ensure no solid particles remain.
- Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes.[1]
- Storage Conditions: Store the aliquots as recommended in the table below. Label each aliquot clearly with the compound name, concentration, and date of preparation.

Stock Solution Preparation Table

Desired Concentration	Mass for 1 mL	Mass for 5 mL	Mass for 10 mL
1 mM	0.505 mg	2.524 mg	5.047 mg
5 mM	2.524 mg	12.618 mg	25.236 mg
10 mM	5.047 mg	25.236 mg	50.471 mg
50 mM	25.236 mg	126.18 mg	252.36 mg

Calculations are based on a molecular weight of 504.71 g/mol.



Storage Stability

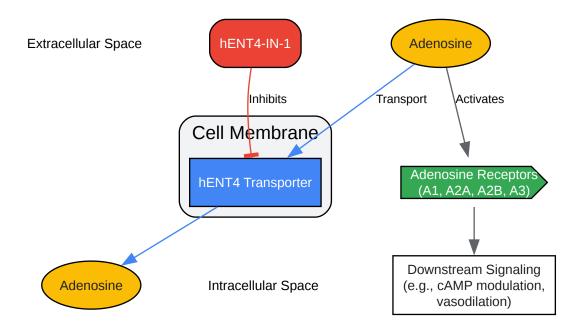
Storage Temperature	Shelf Life	Reference
-80°C	6 months	[1]
-20°C	1 month	[1]

Note: DMSO is hygroscopic. Use a fresh, unopened bottle or anhydrous grade DMSO for best results, as water can affect the solubility and stability of the compound.[1][6]

Application: In Vitro Adenosine Uptake Assay

Background: **hENT4-IN-1**'s primary application is to block the transport of adenosine into cells via the hENT4 transporter. This activity can be quantified using a radiolabeled substrate uptake assay in a cell line engineered to express hENT4. The transporter shows optimal activity at an acidic pH (around 6.0).[2]

hENT4 Signaling and Inhibition Pathway



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Caption: Inhibition of hENT4 by **hENT4-IN-1** increases extracellular adenosine.



Experimental Protocol:

Objective: To measure the dose-dependent inhibition of [³H]-adenosine uptake by **hENT4-IN-1** in hENT4-expressing cells.

Materials:

- PK15 cells stably expressing hENT4 (PK15-hENT4) or other suitable cell line.[2]
- Cell culture medium (e.g., MEM) with supplements.
- hENT4-IN-1 stock solution in DMSO.
- [3H]-adenosine (radiolabeled substrate).
- Transport Buffer (e.g., MES-buffered saline, pH 6.0).
- Ice-cold Wash Buffer (e.g., PBS).
- Lysis Buffer (e.g., 1% SDS or 0.1 M NaOH).
- · Scintillation cocktail and vials.
- Multi-well cell culture plates (e.g., 24-well).
- Liquid scintillation counter.

Procedure:

- Cell Seeding: Seed PK15-hENT4 cells in 24-well plates at a density that allows them to reach ~90-95% confluence on the day of the experiment.
- Preparation of Inhibitor Dilutions: Prepare serial dilutions of the hENT4-IN-1 stock solution in the Transport Buffer. Include a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤0.1%).
- Pre-incubation: Aspirate the culture medium from the cells and wash once with Transport Buffer. Add the prepared inhibitor dilutions (or vehicle) to the respective wells and pre-



incubate for 10-15 minutes at room temperature.

- Initiate Uptake: Start the transport assay by adding [³H]-adenosine to each well at a final concentration typically near its Km value for the transporter.
- Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.
- Terminate Uptake: Rapidly terminate the transport by aspirating the solution and washing the cells three times with ice-cold Wash Buffer.
- Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
- Quantification: Transfer the lysate from each well to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each **hENT4-IN-1** concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Quantitative Data: Inhibitor Potency and Selectivity

hENT4-IN-1 is not only potent against hENT4 but also highly selective over other equilibrative nucleoside transporters like hENT1 and hENT2.

Target	IC₅₀ Value	Selectivity vs. hENT1	Selectivity vs. hENT2	Reference
hENT4	74.4 nM	-	-	[2][5]
hENT1	~6.0 μM	~80-fold	-	[2][5]
hENT2	~1.5 µM	-	~20-fold	[2][5]

The high selectivity ratios confirm that **hENT4-IN-1** is a precise tool for studying hENT4-specific functions.



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